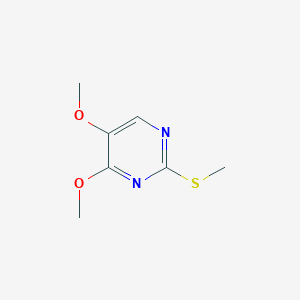
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine
Übersicht
Beschreibung
The compound 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine that has been studied is 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidinium chloride, which is essentially planar and forms a two-dimensional network in the crystal through intermolecular hydrogen bonds and π–π interactions . Although the exact compound 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine is not directly discussed in the provided papers, the related compounds provide insight into the potential chemical behavior and applications of such molecules.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves multiple steps, including cyclization, methylation, chlorination, methoxylation, and oxidation. For instance, 4,6-Dimethoxy-2-methylsulfonylpyrimidine was prepared using thiourea and diethyl malonate, with a total yield of 58.1% and a purity of 98.6% . Another environmentally friendly process for synthesizing a similar compound, 4,6-Dimethoxy-2-(methylsulfonyl) pyrimidine, involved methylation using dimethyl carbonate and oxidation with hydrogen peroxide . These methods highlight the importance of optimizing reaction conditions to improve yields and purity, which would be relevant for the synthesis of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine as well.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic techniques such as FT-IR and FT-Raman. For example, the vibrational spectral analysis of a chemotherapeutic pyrimidine agent was carried out to determine the equilibrium geometry and vibrational wave numbers . The molecular structure can influence the biological activity and interaction with other molecules, as seen in the molecular docking study suggesting inhibitory activity against GPb for a pyrimidine derivative .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including those involving their sulfur-containing groups. The methylsulfanyl group in 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine could potentially undergo oxidation, substitution, or elimination reactions, similar to the methylsulfonyl group in related compounds . The reactivity of these groups can be crucial for the development of pharmaceuticals or agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the planarity of the pyrimidinium cation in 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidinium chloride affects its crystal packing and hydrogen bonding . The presence of methoxy and methylsulfanyl groups can also impact the solubility, melting point, and stability of the compound. These properties are essential for the practical application and handling of the compound in various environments.
Safety and Hazards
The safety data sheet for a similar compound, 2-Methylsulfonyl-4,6-dimethoxypyrimidine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-8-7(12-3)9-6(5)11-2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCASUWCOWWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283187 | |
| Record name | 4,5-Dimethoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine | |
CAS RN |
338954-60-2 | |
| Record name | 4,5-Dimethoxy-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338954-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3035946.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]butanamide](/img/structure/B3035947.png)
![(E)-2-cyano-3-[4-(diethoxymethyl)phenyl]prop-2-enamide](/img/structure/B3035948.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035949.png)
![(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035951.png)
![(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035953.png)
![2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3035954.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3035955.png)
![Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035957.png)
![3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3035958.png)

![(3E,6E)-1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-bis(dimethylaminomethylidene)piperazine-2,5-dione](/img/structure/B3035961.png)
![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)